6-Methylisoquinoline-1-carbonitrile

Description

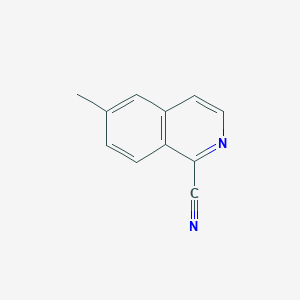

6-Methylisoquinoline-1-carbonitrile is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at the 6-position and a cyano group at the 1-position. The carbonitrile group at the 1-position introduces a strong electron-withdrawing effect, which may influence reactivity in further functionalization or biological interactions.

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

6-methylisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-10-9(6-8)4-5-13-11(10)7-12/h2-6H,1H3 |

InChI Key |

DYUCMZAGPSLZAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target proteins. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 6-Methoxyisoquinoline-1-carbonitrile (C₁₁H₈N₂O, MW = 184.19): The methoxy group at the 6-position is electron-donating, contrasting with the electron-neutral methyl group in 6-methylisoquinoline-1-carbonitrile.

- 6-Bromoisoquinoline-1-carbonitrile (C₁₀H₅BrN₂, MW = 233.07): Bromine, an electron-withdrawing substituent, increases electrophilicity at the 6-position compared to methyl. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making bromo derivatives more versatile in synthetic applications .

Heterocyclic Core Variations

- 3-Methylisoquinoline-6-carbonitrile (Similarity score: 0.92): The positional isomerism (methyl at 3 vs. 6) modifies steric interactions and π-electron delocalization. For instance, a methyl group at the 3-position may hinder access to the nitrogen lone pair in the isoquinoline ring, reducing coordination with metal catalysts .

- 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (C₁₂H₁₁N₄, MW = 211.24): The fused imidazo-isoquinoline system introduces additional hydrogen-bonding capacity (NH₂ group) and rigidity, which could enhance binding to enzymatic pockets compared to the simpler this compound .

Functional Group Analogues

- 1H-Indole-3-carbonitrile, 6-methoxy (C₁₀H₈N₂O, MW = 172.18): The indole core lacks the bicyclic aromaticity of isoquinoline, reducing planarity and altering π-stacking interactions. The 3-cyano group in indole derivatives may exhibit different regioselectivity in electrophilic substitutions .

- 6-Methyl-1H-indazole-3-carbonitrile (Similarity score: 0.88): The indazole system’s dual nitrogen atoms create distinct hydrogen-bonding motifs. The methyl group at the 6-position in this compound may confer higher metabolic stability compared to isoquinoline analogs .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Spectral Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.